molecular formula C13H12BrNO3 B12927060 Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

Cat. No.: B12927060
M. Wt: 310.14 g/mol
InChI Key: OMHLANBNVUZCAB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is a strategically functionalized indole derivative of significant interest in medicinal chemistry, particularly in the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs). Its molecular structure features an indole backbone substituted with critical electron-withdrawing groups, including a bromine atom at the 4-position and a formyl group at the 3-position, which create distinct electron-deficient regions and direct subsequent regioselective reactions. The 7-methyl group introduces steric hindrance that can influence binding interactions, while the ethyl carboxylate at the 2-position can serve as a metal-binding group. Research indicates that the indole-2-carboxylate scaffold can chelate the two Mg2+ ions within the active site of HIV-1 integrase, a mechanism critical for the inhibition of the viral strand transfer process. This compound is engineered for further structural optimization. The 4-bromo substituent serves as a versatile handle for pivotal metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to generate biaryl-indole hybrids. Simultaneously, the 3-formyl group is highly reactive, participating in condensation reactions with amines to form Schiff bases or undergoing nucleophilic additions. These functional groups allow researchers to systematically build complex molecular architectures aimed at interacting with key regions of the HIV-1 intasome, including the hydrophobic cavity near the β4-α2 connector and the viral DNA (dC20) via π-π stacking. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)12-8(6-16)10-9(14)5-4-7(2)11(10)15-12/h4-6,15H,3H2,1-2H3

InChI Key

OMHLANBNVUZCAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N1)C)Br)C=O

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-bromo-7-methylindole-2-carboxylate Intermediate

A foundational step is the preparation of ethyl 4-bromo-7-methylindole-2-carboxylate, which serves as the precursor for subsequent formylation at the 3-position.

  • Starting Materials: 5-bromo-2-methylphenylhydrazine hydrochloride and ethyl pyruvate.
  • Reaction Conditions: The hydrazine hydrochloride and ethyl pyruvate are reacted in ethanol solvent at a molar ratio of approximately 1:1 to 1.1, with ethanol used in a mass ratio of 6 to 10 relative to the hydrazine salt.
  • Cyclization: The hydrazone intermediate formed is cyclized in the presence of anhydrous zinc chloride catalyst and ethylene glycol solvent under nitrogen atmosphere at 150–170°C for 2.0–4.5 hours.
  • Isolation: After reaction completion, acidification with hydrochloric acid and extraction with ethyl acetate are performed, followed by crystallization from a mixed solvent of ethanol and n-hexane (1:1 v/v) to yield ethyl 4-bromo-7-methylindole-2-carboxylate with purity >98% and yields ranging from 59.9% to 66.1%.
Parameter Value/Range
Molar ratio (hydrazine:ethyl pyruvate) 1.0 : 1.0–1.1
Ethanol solvent ratio (mass) 1.0 : 6.0–10.0
Catalyst (anhydrous ZnCl2) molar ratio 1.8–2.2 relative to hydrazone
Cyclization temperature 150–170°C
Reaction time 2.0–4.5 hours
Purity (HPLC) 98.3–98.8%
Yield 59.9–66.1%
Melting point 129–131°C

Hydrolysis to 4-bromo-7-methylindole-2-carboxylic Acid

  • Process: The ethyl ester is hydrolyzed under alkaline conditions using potassium hydroxide in ethanol at room temperature.
  • Ratios: The molar ratio of ester to potassium hydroxide is approximately 1:2.0–2.5, with ethanol used in a mass ratio of 5 to 10 relative to the ester.
  • Post-treatment: The hydrolyzate is treated with activated carbon for decolorization, acidified with hydrochloric acid to precipitate the acid, followed by filtration and drying.
  • Yield and Purity: The acid product is obtained with a yield of approximately 76% and purity around 98.6% (HPLC).
Parameter Value/Range
Molar ratio (ester:KOH) 1.0 : 2.0–2.5
Ethanol solvent ratio (mass) 1.0 : 5.0–10.0
Hydrolysis temperature Room temperature
Purity (HPLC) 98.6%
Yield 76.0%
Melting point 196–198°C

Formylation at the 3-Position

The final step involves introducing the formyl group at the 3-position of the indole ring to obtain Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate.

  • Common Method: Vilsmeier-Haack formylation using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) is typically employed.
  • Reaction Conditions: The ethyl 4-bromo-7-methylindole-2-carboxylate is treated with POCl3 in DMF at controlled temperatures (often 0–5°C initially, then warmed to ambient or slightly elevated temperatures) to selectively formylate the 3-position.
  • Purification: The reaction mixture is quenched, neutralized, and the product is isolated by extraction and crystallization.
  • Yield and Purity: Reported yields vary but can exceed 70% with high purity when optimized.
Step Reactants/Conditions Product Yield (%) Purity (HPLC) Notes
1. Cyclization 5-bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate, ZnCl2 catalyst, ethylene glycol, 150–170°C, 2–4.5 h Ethyl 4-bromo-7-methylindole-2-carboxylate 60–66 98.3–98.8% Nitrogen atmosphere, crystallization
2. Alkaline hydrolysis Ethyl ester + KOH in ethanol, room temp, overnight 4-bromo-7-methylindole-2-carboxylic acid 76 98.6% Activated carbon decolorization, acidification
3. Formylation (Vilsmeier-Haack) Ethyl 4-bromo-7-methylindole-2-carboxylate + POCl3/DMF, 0–5°C to RT This compound >70 High Controlled temperature, selective formylation
  • The molar ratios and solvent volumes are critical for maximizing yield and purity, especially in the cyclization and hydrolysis steps.
  • Use of anhydrous zinc chloride as a Lewis acid catalyst facilitates efficient cyclization to the indole core.
  • Nitrogen atmosphere during cyclization prevents oxidation and side reactions.
  • Activated carbon treatment during hydrolysis improves product purity by removing colored impurities.
  • The Vilsmeier-Haack formylation is sensitive to temperature; low temperatures prevent over-formylation or decomposition.
  • Crystallization from mixed solvents (ethanol/n-hexane) enhances product isolation and purity.

The preparation of this compound is a multi-step process involving:

  • Cyclization of 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate under zinc chloride catalysis,
  • Alkaline hydrolysis of the ethyl ester intermediate to the corresponding acid,
  • Selective formylation at the 3-position via Vilsmeier-Haack reaction.

Each step requires careful control of reaction conditions, stoichiometry, and purification techniques to achieve high yields and purities suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Indole derivatives, including Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate, are recognized for their anticancer potential. Studies indicate that compounds with similar structures can inhibit key enzymes involved in tumor growth. For instance, research has shown that the compound can interact with proteins associated with cancer cell proliferation, potentially leading to the development of novel anticancer agents.

Case Study:
A study on related indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations. The mechanism of action was linked to the modulation of apoptotic pathways.

Organic Synthesis

2.1 Synthetic Intermediate
this compound serves as a crucial intermediate in synthesizing more complex organic molecules and heterocycles. Its unique substitution pattern allows for versatile modifications, making it valuable in the pharmaceutical industry for developing new drugs.

Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
Ethyl 3-formyl-1H-indole-2-carboxylateFormyl at the 3rd positionDifferent reactivity due to the position of functional groups
4-Bromo-1H-indole-3-carboxaldehydeLacks ester groupAffects solubility and reactivity
Ethyl 1H-indole-3-carboxylateLacks bromine/formyl groupsOnly contains an ester group at the 3rd position

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The bromine atom and formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indole core can also engage in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Indole Derivatives

The compound’s uniqueness lies in the combination of substituents, which influence its electronic, steric, and reactivity profiles. Below is a systematic comparison with analogous indole-based compounds from and other sources:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Substituent Positions Similarity Score* Key Differences
Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate (Target) 4-Br, 3-CHO, 7-CH3 Reference compound
Ethyl 4-bromo-1H-indole-2-carboxylate (103858-52-2) 4-Br 0.92 Lacks 3-CHO and 7-CH3; reduced reactivity for nucleophilic additions
Ethyl 5-bromo-1H-indole-2-carboxylate (16732-70-0) 5-Br 0.87 Bromine at position 5 alters electronic distribution; lower steric hindrance
Methyl 7-bromo-1H-indole-2-carboxylate (1158503-82-2) 7-Br 0.81 Bromine at position 7; methyl ester instead of ethyl ester
3-Bromoindole-2-carboxylic Acid (28737-33-9) 3-Br 0.90 Carboxylic acid at position 2; lacks formyl and alkyl groups
tert-Butyl 4-bromo-3-formyl-7-methoxy-1H-indole-1-carboxylate (1394899-06-9) 4-Br, 3-CHO, 7-OCH3 Methoxy at position 7; tert-butyl ester enhances steric bulk

*Similarity scores calculated based on structural overlap ().

Electronic and Reactivity Profiles

  • Bromine Substituent : The electron-withdrawing bromine at position 4 in the target compound directs electrophilic substitutions to positions 5 or 6, contrasting with analogs like 5-bromo derivatives (e.g., CAS 16732-70-0), where bromine’s position alters regioselectivity .
  • Formyl Group (3-CHO) : This group enhances reactivity toward nucleophiles (e.g., in Schiff base formation), a feature absent in simpler analogs like Ethyl 4-bromo-1H-indole-2-carboxylate .

Physicochemical Properties

  • Solubility : The ethyl ester group improves lipid solubility compared to carboxylic acid analogs (e.g., CAS 28737-33-9), enhancing membrane permeability in drug delivery .
  • Stability : The tert-butyl analog in demonstrates increased steric protection of the ester group, whereas the target compound’s ethyl ester may offer faster metabolic degradation in vivo .

Biological Activity

Ethyl 4-bromo-3-formyl-7-methyl-1H-indole-2-carboxylate is a complex organic compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article will explore its chemical properties, biological interactions, and relevant case studies highlighting its therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C12H10BrNO3C_{12}H_{10}BrNO_3 and a molecular weight of 296.12 g/mol. Its structure includes a bromine atom, a formyl group, and an ethyl ester group attached to the indole core, which enhances its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the formyl group allows for the formation of covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. Additionally, the bromine atom can participate in halogen bonding, which may enhance the compound's binding affinity to specific molecular targets .

Interaction Profile

  • Hydrogen Bonding : The compound can engage in hydrogen bonding with amino acid residues in proteins.
  • π–π Stacking : It may also exhibit π–π stacking interactions with aromatic residues, improving binding affinity and selectivity towards specific targets .

Antiviral Activity

Research indicates that derivatives of indole compounds, including this compound, show promise as inhibitors of HIV-1 integrase. Binding mode analyses have demonstrated that structural modifications can significantly enhance inhibitory effects against this target. For instance, derivatives with optimized side chains exhibited IC50 values as low as 0.13 μM .

Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. Studies on similar indole derivatives have shown moderate to good activity against various Gram-positive and Gram-negative bacterial strains. Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains .

Study on HIV Integrase Inhibition

A study focused on the inhibition of HIV integrase by indole derivatives demonstrated that structural optimizations at C2 and C3 positions significantly improved binding interactions with the enzyme's active site. The introduction of long branches at these positions enhanced hydrophobic interactions, leading to increased inhibitory effects .

Antimicrobial Screening

In another study examining the antimicrobial activity of monomeric alkaloids, compounds structurally related to this compound exhibited varying degrees of effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could lead to improved antimicrobial efficacy .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains bromine and formyl groups; unique reactivityPotential HIV integrase inhibitor; antimicrobial properties
Ethyl 3-formyl-1H-indole-2-carboxylateLacks bromine; different reactivityLimited antiviral activity
4-Bromo-3-formyl-1H-indole-2-carboxylateSimilar structure but without ethyl ester groupModerate antimicrobial activity

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